N-Octadecylacrylamide
Overview
Description
N-Octadecylacrylamide is a long-chain alkyl acrylamide compound characterized by the presence of an octadecyl group attached to the nitrogen atom of the acrylamide. This compound is known for its amphiphilic properties, making it useful in various applications, including the formation of Langmuir-Blodgett films and as a component in polymeric materials .
Scientific Research Applications
N-Octadecylacrylamide has a wide range of applications in scientific research:
Biology: Its amphiphilic nature makes it useful in the formation of biomimetic membranes and as a component in drug delivery systems.
Medicine: It is explored for its potential in creating biocompatible materials for medical implants and devices.
Safety and Hazards
N-Octadecylacrylamide is toxic if swallowed. It is harmful in contact with skin or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and drowsiness or dizziness. It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .
Future Directions
Future research on N-Octadecylacrylamide could focus on its self-assembly properties. For instance, it has been shown that statistical copolymers of octadecyl acrylamide and hydroxyethyl acrylamide can form self-assembled lamellae, whose structures depend on both the comonomer composition and the annealing temperature .
Mechanism of Action
Target of Action
N-Octadecylacrylamide (ODA) is a type of N-alkylacrylamide It’s known that n-alkylacrylamides are often used in the formation of polymers , suggesting that their targets could be various substances that interact with these polymers.
Mode of Action
The mode of action of ODA involves its ability to form stable condensed monolayers . This property allows it to be deposited onto solid supports with a transfer ratio of unity . The monomer LB multilayers are polymerized completely by UV irradiation . The specific interactions between ODA and its targets would depend on the nature of these targets.
Biochemical Pathways
Given its use in polymer formation , it can be inferred that ODA may influence pathways related to the synthesis and degradation of these polymers.
Pharmacokinetics
Given its chemical structure and its use in polymer formation , it can be inferred that these properties would be influenced by factors such as the size and charge of the resulting polymers.
Result of Action
The result of ODA’s action is the formation of stable condensed monolayers . These monolayers can be polymerized by UV irradiation to form polymers . The specific molecular and cellular effects would depend on the nature of the targets that interact with these polymers.
Action Environment
The action of ODA can be influenced by various environmental factors. For instance, the formation of ODA monolayers and their subsequent polymerization by UV irradiation is carried out at 80°C under nitrogen . Furthermore, the stability of the resulting polymers can be affected by factors such as temperature and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Octadecylacrylamide can be synthesized through the reaction of octadecylamine with acryloyl chloride. The reaction typically involves the following steps:
- Dissolve octadecylamine in dichloromethane and cool the solution to 0°C.
- Add triethylamine to the solution to act as a base.
- Slowly add acryloyl chloride to the mixture while maintaining the temperature at 0°C.
- Allow the reaction mixture to warm to room temperature and stir for an additional hour.
- Remove the solvent under reduced pressure and purify the product by recrystallization from acetone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: N-Octadecylacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers such as methyl methacrylate.
Substitution Reactions: The amide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides can be used under basic conditions to introduce different functional groups onto the amide nitrogen.
Major Products:
Homopolymers and Copolymers: These are the primary products formed during polymerization reactions.
Functionalized Amides: Products of substitution reactions where new functional groups are introduced onto the amide nitrogen.
Comparison with Similar Compounds
N-Dodecylacrylamide: Similar in structure but with a shorter alkyl chain, leading to different physical properties.
N-Octylacrylamide: Another similar compound with an even shorter alkyl chain, affecting its hydrophobicity and polymerization behavior.
Uniqueness: N-Octadecylacrylamide stands out due to its long alkyl chain, which imparts unique hydrophobic properties and stability in polymeric materials. This makes it particularly useful in applications requiring durable and stable materials .
Properties
IUPAC Name |
N-octadecylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21(23)4-2/h4H,2-3,5-20H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWVYEGPPMQTKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31472-14-7 | |
Record name | Poly(N-octadecylacrylamide) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31472-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50934008 | |
Record name | N-Octadecylprop-2-enimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50934008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1506-54-3 | |
Record name | Octadecylacrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1506-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Octadecylacrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Octadecylprop-2-enimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50934008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-octadecylacrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.670 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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